Captopril disulfide
Overview
Description
Captopril disulfide is a metabolite and symmetrical disulfide form of the angiotensin-converting enzyme (ACE) inhibitor captopril . It is the main degradation product of captopril and is formed by oxidation . It is a potential impurity in commercial preparations of captopril .
Synthesis Analysis
Captopril disulfide can be synthesized from a cheap prochiral diol (2-methyl-1,3-propandiol) through a biocatalyzed heterogeneous regio- and stereoselective oxidation reaction . This is followed by isolation of carboxylic acid and three sequential chemical steps . A series of captopril derivatives were also synthesized, including Cap-glycine methyl ester, Cap-L-alanine methyl ester, Cap-L-aspartic acid dimethyl ester, Cap-L-lysine methyl ester, Cap-O-acylisourea, acetyl captopril, and benzoyl captopril .
Molecular Structure Analysis
The crystal structures of captopril and its dimer disulfide metabolite were determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Captopril disulfide is the main degradation product of captopril and is formed by oxidation . It has been found that because disulfide of captopril has two cis-trans convertible bonds, it exists in three forms of cis-cis, cis-trans, and trans-trans isomers .
Physical And Chemical Properties Analysis
Captopril disulfide is a metabolite and symmetrical disulfide form of the ACE inhibitor captopril . It is the main degradation product of captopril and is formed by oxidation .
Scientific Research Applications
1. Treatment of Renal Fibrosis
- Summary of Application: Captopril disulfide has been used in the treatment of renal fibrosis, a renal disorder where excess fibrous connective tissue is produced in the glomerulus and proximal convoluted tubules, leading to severe conditions like surgery or replacement .
- Methods of Application: In this research project, two chemical conjugates of captopril with taurine and glutamic acid were developed using in silico analysis for an improvement in bioavailability with a reduction in inflammation . The stability of these conjugates in sheep kidney cells and in human plasma along with transport across renal cells was investigated using in vitro protocols .
- Results or Outcomes: The results revealed that the conjugates have retained desired interactions for transportability across renal epithelial cells and their bioactivity against ACE and TGF-β . Both conjugates A and B were found to be stable over a period of 14 h in plasma and transported nearly 2 times more than captopril across renal epithelial cells . These conjugates were almost entirely hydrolyzed in renal lysosomes over a period of 14 h (87.39 ± 2.59%) .
2. Development of Potential ACE Inhibitors
- Summary of Application: Captopril disulfide has been used in the development of potential angiotensin converting enzyme (ACE) inhibitors .
- Methods of Application: A series of captopril derivatives were synthesized, including Cap-glycine methyl ester, Cap- l -alanine methyl ester, Cap- l -aspartic acid dimethyl ester, Cap- l -lysine methyl ester, Cap- O -acylisourea, acetyl captopril, and benzoyl captopril . The resulting products were characterized by IR and UV–visible spectroscopy and MS .
- Results or Outcomes: The results showed that the desired products were successfully synthesized . This could serve as a guide for rational design of highly potent ACE inhibitors .
3. Management of Hypertension
- Summary of Application: Captopril disulfide is used for the management of essential or renovascular hypertension . It is usually administered with other drugs, particularly thiazide diuretics .
- Methods of Application: Captopril is an orally active ACE inhibitor used for treatment of hypertension . It is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
- Results or Outcomes: The inhibition of ACE activity leads to a decrease in the concentration of angiotensin II and consequently reduces blood pressure .
4. Treatment of Congestive Heart Failure
- Summary of Application: Captopril disulfide may be used to treat congestive heart failure in combination with other drugs (e.g., cardiac glycosides, diuretics, β-adrenergic blockers) .
- Methods of Application: Similar to its use in hypertension, captopril acts as an ACE inhibitor, reducing the levels of angiotensin II in the body . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and, ultimately, reduction in blood pressure .
- Results or Outcomes: The use of captopril in congestive heart failure can lead to improved symptoms, increased exercise tolerance, and a decrease in hospitalization rates .
5. Left Ventricular Dysfunction Following Myocardial Infarction
- Summary of Application: Captopril disulfide may improve survival in patients with left ventricular dysfunction following myocardial infarction .
- Methods of Application: Captopril acts as an ACE inhibitor, reducing the levels of angiotensin II in the body . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and, ultimately, reduction in blood pressure .
- Results or Outcomes: The use of captopril in patients with left ventricular dysfunction following myocardial infarction can lead to improved survival rates .
6. Treatment of Nephropathy
- Summary of Application: Captopril disulfide may be used to treat nephropathy, including diabetic nephropathy .
- Methods of Application: Similar to its use in hypertension, captopril acts as an ACE inhibitor, reducing the levels of angiotensin II in the body . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and, ultimately, reduction in blood pressure .
- Results or Outcomes: The use of captopril in nephropathy can lead to improved symptoms and a decrease in the progression of the disease .
Safety And Hazards
Captopril disulfide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Research has been conducted on the development of captopril conjugates for the treatment of renal fibrosis . In addition, studies have been performed on the modification of captopril to combat high blood pressure . Furthermore, the development and characterization of orally disintegrating tablets containing a captopril-cyclodextrin complex have been investigated .
properties
IUPAC Name |
(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024324 | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Captopril disulfide | |
CAS RN |
64806-05-9 | |
Record name | Captopril disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Captopril disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPTOPRIL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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